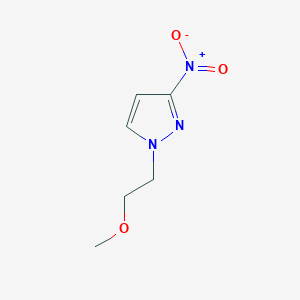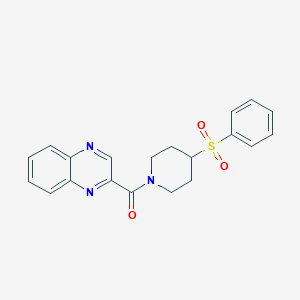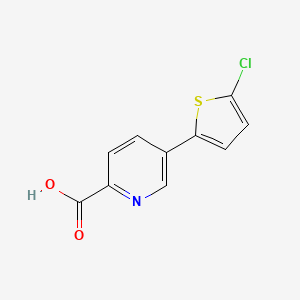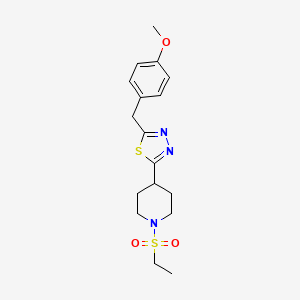
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative with a 3,4-dimethoxyphenylsulfonyl group and a 2-hydroxyethyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton. They are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core, with the 3,4-dimethoxyphenylsulfonyl group and the 2-hydroxyethyl group attached at the nitrogen atoms. The 3,4-dimethoxyphenylsulfonyl group is a bulky group with electron-donating methoxy groups, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the oxalamide core, the 3,4-dimethoxyphenylsulfonyl group, and the 2-hydroxyethyl group. Oxalamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could make the compound more polar, while the oxalamide core could allow for hydrogen bonding .科学的研究の応用
Molecular Sensitivity Enhancement in Protein Analysis
A study by Qiao et al. (2009) introduced a water-soluble sulfo-3H-indocyanine dye for protein derivatization, enhancing the sensitivity of protein analysis through HPLC and fluorescence detection. This approach significantly lowered the detection limit for proteins like bovine serum albumin (BSA), showcasing the potential of sulfonyl-containing compounds in improving analytical methods for low-abundance protein detection (Qiao et al., 2009).
Novel Synthetic Pathways in Organic Chemistry
Mamedov et al. (2016) developed a novel one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, illustrating the utility of sulfonyl and oxalamide groups in creating complex organic molecules. This methodology opens new avenues for synthesizing anthranilic acid derivatives and oxalamides, highlighting the chemical versatility of these groups (Mamedov et al., 2016).
Advanced Material Synthesis
Alizadeh et al. (2008) described an efficient route to synthesize functionalized sulfonamide and 1,3-oxazine-2,4-dione derivatives, utilizing arylsulfonyl isocyanates and diketene. This process underscores the importance of sulfonyl groups in the development of new materials with potential applications in various technological fields (Alizadeh et al., 2008).
Drug Metabolism Studies
Kulanthaivel et al. (2004) explored an efficient chemical method to convert N-oxides to their corresponding amines, suitable for drug metabolism applications. This study demonstrates the relevance of sulfonamide and related functional groups in understanding and enhancing the metabolic profiles of drug molecules, potentially leading to better therapeutic outcomes (Kulanthaivel et al., 2004).
将来の方向性
特性
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-26-13-5-4-12(10-14(13)27-2)29(24,25)20-7-3-9-28-15(20)11-19-17(23)16(22)18-6-8-21/h4-5,10,15,21H,3,6-9,11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUDTHKATWAGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2924828.png)

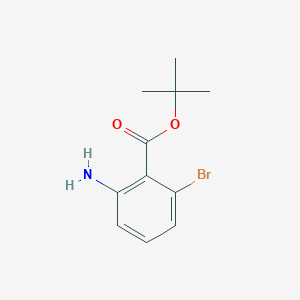
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)
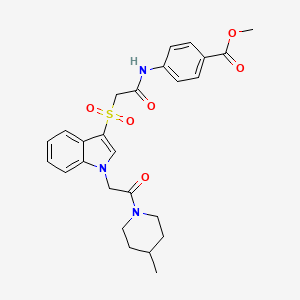
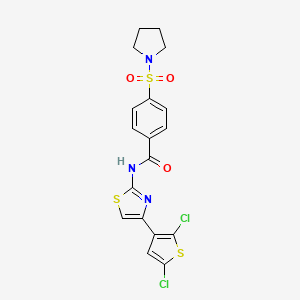
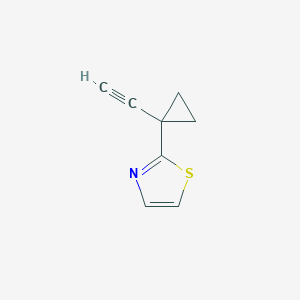
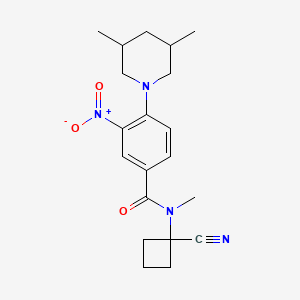
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)

